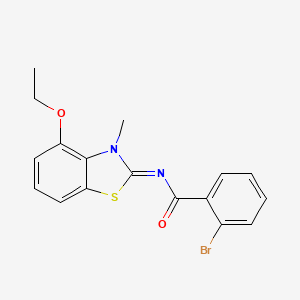

![molecular formula C45H49O4P B2810335 (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin CAS No. 1019840-96-0](/img/structure/B2810335.png)

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

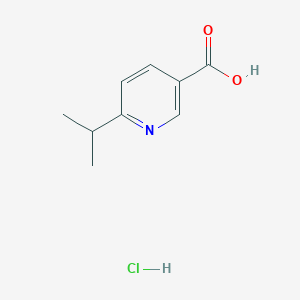

The compound “(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin” is a versatile chiral phosphine-olefin ligand . It has an empirical formula of C45H38NO4P and a molecular weight of 687.76 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple phenyl groups and a dioxolo-dioxaphosphepin core . The structure includes a bicyclic system with a phosphorus atom and two oxygen atoms in one ring, and two carbon atoms in the other ring .Chemical Reactions Analysis

This compound is known to be used as a ligand in asymmetric, iridium-catalyzed, allylic allylation of propenylboronate .Physical And Chemical Properties Analysis

The compound has a carbon content of 75.8-81.3 wt. % . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Structural Elucidation and Vibrational Circular Dichroism Studies

The compound has been investigated for its structural and stereochemical properties. Gherase et al. (2012) elucidated the structures and absolute configurations of enantiomers related to this compound using single-crystal X-ray diffraction (XRD) and vibrational circular dichroism (VCD). They demonstrated the complementary power of these techniques in determining the absolute configuration of cyclic urea derivatives, providing insights into the precise molecular structure of this complex molecule Gherase et al., 2012.

Synthesis and Characterization in Organic Chemistry

The compound serves as an important precursor and structural component in organic synthesis. For instance, McGowan et al. (2010) described the synthesis of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane through the condensation of 2,6-dimethylphenol with glyoxal. They also studied the reaction products of dimethylphenol with α,β-dichlorovinyl phenyl ether and glyoxal sulfate, highlighting the compound's role in organic synthesis and potential applications in material science McGowan et al., 2010.

Chiral Ligand Applications in Catalysis

The compound's derivatives are utilized as chiral ligands in catalysis, demonstrating its versatility in asymmetric synthesis. Sikervar (2014) discussed its use as a chiral ligand for catalyzing various reactions, including asymmetric CC coupling, diborations of allenes and olefins, and asymmetric conjugate addition reactions. The study emphasizes the compound's significance in enhancing the selectivity and efficiency of catalytic processes in synthetic chemistry Sikervar, 2014.

Material Science and Structural Analysis

Research by Mironov et al. (2009) explores the compound's role in forming unusual propeller-type structures in 5-carbaphosphatrane derivatives, revealing its importance in the synthesis and structural analysis of complex molecular architectures. The study provides insights into the compound's potential applications in material science and its contribution to understanding molecular geometry and dynamics Mironov et al., 2009.

properties

IUPAC Name |

(3aR,8aR)-4,4,8,8-tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49O4P/c1-28-16-29(2)21-36(20-28)44(37-22-30(3)17-31(4)23-37)41-42(47-43(9,10)46-41)45(38-24-32(5)18-33(6)25-38,39-26-34(7)19-35(8)27-39)49-50(48-44)40-14-12-11-13-15-40/h11-27,41-42H,1-10H3/t41-,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFDBVZPMGPWLR-NCRNUEESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)

![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)

![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)

![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)

![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)

![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)